Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Description
Properties
IUPAC Name |
N-(oxomethylidene)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-3-1-2-4-7(6)17(14,15)12-5-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGEOPCZKEEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074383 | |
| Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99722-81-3 | |
| Record name | 2-(Trifluoromethoxy)benzenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99722-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099722813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, can be achieved through several routes. One common method involves the reaction of trifluoromethoxybenzenesulfonyl chloride with sodium cyanide to produce the corresponding isocyanate . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Chemical Reactions Analysis
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding sulfonyl derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common reagents used in these reactions include amines, alcohols, and alkenes, with reaction conditions varying depending on the desired product . Major products formed from these reactions include sulfonylureas, sulfonylcarbamates, and cyclic sulfonyl derivatives .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Reagent for Synthesis: Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- is employed as a reagent in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable sulfonyl derivatives through reactions with nucleophiles such as amines and alcohols enhances its utility in creating complex organic molecules.
- Case Study: A study demonstrated its use in synthesizing sulfonylureas, which are important in agriculture as herbicides. The compound facilitated the formation of the sulfonylurea moiety efficiently under mild conditions.
-
Material Science
- Advanced Materials Preparation: The compound is utilized in developing advanced materials such as polymers and coatings due to its reactive isocyanate group. This reactivity allows for the modification of polymer backbones to enhance properties like thermal stability and mechanical strength.
- Data Table: Material Properties Comparison
Material Type Property Enhanced Reference Polyurethane Coatings Thermal Stability Specialty Polymers Mechanical Strength -
Biological Studies
- Modification of Biomolecules: In biological research, benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- serves as a tool for modifying biomolecules, aiding in the development of bioactive compounds. Its reactivity with amino acids allows researchers to create labeled biomolecules for tracking studies.
- Case Study: Researchers utilized this compound to synthesize labeled peptides for drug delivery systems, demonstrating its potential in pharmaceutical applications.
- Industrial Applications
Mechanism of Action
The mechanism of action of benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, involves its reactivity towards nucleophiles and electrophiles. The isocyanate group (-N=C=O) readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonyl derivatives . The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Chemical Identity
Physical Properties
Structural Features
- The molecule comprises a benzene ring substituted with a sulfonyl isocyanate (-SO₂NCO) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 2. The trifluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the isocyanate moiety .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of benzenesulfonyl isocyanates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:
Biological Activity
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring along with a sulfonamide functional group. This unique structure contributes significantly to its biological activity by enhancing lipophilicity and metabolic stability, which facilitates interaction with various biological targets.
Table 1: Chemical Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈F₃N₃O₃S |
| Molecular Weight | 299.24 g/mol |
| CAS Number | 99722-81-3 |
| Solubility | Soluble in organic solvents |
| Functional Groups | Sulfonamide, Isocyanate, Trifluoromethoxy |
The biological activity of benzenesulfonyl isocyanate primarily involves the inhibition of specific enzymes and proteins that are critical in various biochemical pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes.
Target Enzymes
Research indicates that compounds with similar structures may inhibit serine β-lactamases and penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis. This suggests that benzenesulfonyl isocyanate could exhibit antibacterial effects through similar mechanisms.
Antibacterial Activity
In vitro studies have demonstrated that benzenesulfonyl isocyanate exhibits significant antibacterial activity against several strains of bacteria. It disrupts cell wall synthesis mechanisms in both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects on various cancer cell lines. Studies have reported significant cytotoxicity against breast, colon, and lung cancer cells, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of benzenesulfonyl isocyanate on MDA-MB-231 (breast cancer) cells:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
- Observation : Morphological changes consistent with apoptosis were noted under microscopy.
Q & A
Q. What are the established synthetic routes for 2-(trifluoromethoxy)benzenesulfonyl isocyanate?
The compound is synthesized via multi-step reactions involving Friedel-Crafts acylation/alkylation and isocyanate addition. For example, a documented route involves reacting benzotrifluoride with acetyl chloride and aniline, followed by diazotization and Sandmeyer cyanidation, culminating in the addition of 4-(trifluoromethoxy)phenyl isocyanate . Methodologically, this requires strict control of anhydrous conditions and temperature to avoid side reactions (e.g., hydrolysis of the isocyanate group).
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : For confirming the trifluoromethoxy (–OCF₃) and sulfonyl isocyanate (–SO₂NCO) group positions (¹H, ¹³C, and ¹⁹F NMR).
- IR spectroscopy : To detect the N=C=O stretch (~2270 cm⁻¹) and S=O stretches (~1350–1200 cm⁻¹).
- Mass spectrometry (MS) : For molecular weight verification (theoretical [M]⁺ = 259.18 g/mol) .
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₈H₄F₃NO₃S | |
| Molecular weight | 259.18 g/mol | |
| Key functional groups | –SO₂NCO, –OCF₃ |
Q. What safety protocols are critical when handling this compound?
Due to the reactivity of the isocyanate group, researchers must:
- Use inert atmospheres (N₂/Ar) to prevent moisture-induced decomposition.
- Employ fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store at –20°C in sealed, desiccated containers . Decomposition products may include toxic gases (e.g., CO, NOx), requiring proper ventilation .
Advanced Research Questions
Q. How can researchers optimize the introduction of the trifluoromethoxy group during synthesis?
The electron-withdrawing –OCF₃ group complicates electrophilic substitution. Methodological strategies include:
- Directed ortho-metalation : Using a sulfonyl directing group to position –OCF₃ selectively.
- Fluorophilic catalysts : Silver(I) or copper(I) salts to enhance reactivity in trifluoromethylation steps .
- Kinetic vs. thermodynamic control : Monitoring reaction time/temperature to favor desired regioisomers .
Q. How should contradictions in reported physical properties (e.g., melting points) be addressed?
Discrepancies may arise from impurities or polymorphic forms. Researchers should:
Q. What is the mechanistic role of the sulfonyl isocyanate group in nucleophilic reactions?
The –SO₂NCO group acts as an electrophile, reacting with amines, alcohols, or thiols to form sulfonylureas, carbamates, or thiocarbamates, respectively. Kinetic studies using stopped-flow IR can track intermediate formation. For example, the reaction with aniline proceeds via a tetrahedral intermediate, with rate constants influenced by solvent polarity .
Q. How can this compound be applied in medicinal chemistry or materials science?
- Medicinal chemistry : As a warhead in covalent inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 main protease). The –SO₂NCO group selectively modifies active-site thiols .
- Materials science : As a crosslinker in fluorinated polymers for fuel-cell membranes, leveraging –OCF₃’s hydrophobicity and chemical stability .
Q. What strategies mitigate hydrolysis of the isocyanate group during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
